1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine
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Overview
Description
1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine is a complex organic compound with a molecular formula of C19H20ClN3O4S This compound is known for its unique chemical structure, which includes a piperidine ring, a piperazine ring, and a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonyl chloride with piperidine under controlled conditions.
Formation of piperidine-4-carbonyl chloride: The next step involves the reaction of the piperidine derivative with thionyl chloride to form piperidine-4-carbonyl chloride.
Coupling with phenylpiperazine: Finally, the piperidine-4-carbonyl chloride is reacted with phenylpiperazine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of particular enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
1-[1-(4-Chlorobenzenesulfonyl)piperidine-4-carbonyl]-4-phenylpiperazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzenesulfonyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl group.
1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one: Contains an indole ring and a pyridine ring, offering different chemical properties.
N’-((1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl)carbonyl)benzenesulfonohydrazide: Features a benzenesulfonohydrazide group, providing unique reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3S/c23-19-6-8-21(9-7-19)30(28,29)26-12-10-18(11-13-26)22(27)25-16-14-24(15-17-25)20-4-2-1-3-5-20/h1-9,18H,10-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTQXFIWWJQVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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